molecular formula C14H21N3O2 B1444261 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid CAS No. 1361116-38-2

1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid

Cat. No.: B1444261
CAS No.: 1361116-38-2
M. Wt: 263.34 g/mol
InChI Key: HFPDPAFXWVUZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is a piperidine-3-carboxylic acid derivative featuring a methyl group at the 1-position and a pyrazine-substituted propyl chain at the 3-position. The pyrazine moiety introduces aromatic heterocyclic properties, while the propyl linker may enhance conformational flexibility.

Properties

IUPAC Name

1-methyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17-9-3-6-14(11-17,13(18)19)5-2-4-12-10-15-7-8-16-12/h7-8,10H,2-6,9,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDPAFXWVUZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(CCCC2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation and Coupling Reactions

A common approach to synthesize the compound involves coupling an amino-substituted piperidine derivative with a pyrazinyl-containing acid or ester. The coupling is typically mediated by carbodiimide-based condensing agents such as:

  • Dicyclohexylcarbodiimide (DCC) combined with 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).
  • N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) with HOBt.

These reagents activate the carboxylic acid, allowing nucleophilic attack by the amine to form the amide bond under mild conditions (0–50°C) over 2–8 hours. This step often yields a protected intermediate that can be used directly in subsequent reactions without extensive purification.

Protection and Deprotection of Functional Groups

To prevent side reactions, protecting groups such as tert-butoxycarbonyl (Boc) are employed on the piperidine nitrogen or other reactive sites. Deprotection is performed under acidic conditions, commonly using:

  • Solutions of hydrochloric acid in ether, ethyl acetate, methanol, or dioxane.
  • Trifluoroacetic acid (TFA).

Deprotection typically occurs at temperatures ranging from -10 to 40°C over 0.5–3 hours, yielding the free amine or acid functionalities necessary for further transformations or final product isolation.

Introduction of the Pyrazin-2-ylpropyl Side Chain

The pyrazinylpropyl moiety can be introduced via nucleophilic substitution or cross-coupling reactions. Literature reports the use of copper-catalyzed amination reactions where a halogenated precursor (e.g., iodide) is reacted with an amine in the presence of copper iodide (CuI), a ligand (e.g., ethylenediamine), and a base such as potassium phosphate (K3PO4). The reaction is conducted in 1,4-dioxane at elevated temperatures (~110°C) for 24 hours.

Alternatively, Suzuki-Miyaura cross-coupling can be employed for constructing pyrazine-containing intermediates, using palladium catalysts and aryl boronic acids, followed by hydrolysis to yield the acid.

Hydrolysis and Salt Formation

Esters formed during synthesis are hydrolyzed under basic conditions (e.g., sodium hydroxide, lithium hydroxide) to yield the free carboxylic acid. The acid is often isolated as a pharmaceutically acceptable salt, such as hydrochloride or trifluoroacetate, to improve stability and handling.

Representative Preparation Protocol (Literature-Based)

Step Reaction Description Reagents/Conditions Notes
1 Coupling of pyrazine-2-carboxylic acid with tert-butyl piperidine-1-carboxylic acid ester Pyrazine-2-carboxylic acid, tert-butyl piperidine-1-carboxylic acid ester, HOBt, EDC·HCl, CH2Cl2, room temp, 30 min Formation of protected amide intermediate
2 Deprotection of Boc group HCl in ether or TFA, 0–40°C, 0.5–3 h Yields free amine for further reaction
3 Introduction of pyrazin-2-ylpropyl side chain CuI, ethylenediamine, K3PO4, 1,4-dioxane, 110°C, 24 h Copper-catalyzed amination of halogenated intermediate
4 Hydrolysis of ester to acid NaOH or LiOH, aqueous solution, room temp to reflux Conversion of ester to free carboxylic acid
5 Salt formation (optional) Acid addition (HCl, TFA, etc.) Improves compound stability and solubility

Analytical and Purification Techniques

  • Purity Assessment: Analytical HPLC with UV detection at 254 nm is used to confirm purity (>95%) of intermediates and final products.
  • Chromatography: Silica gel flash chromatography and preparative HPLC are employed for purification.
  • Spectroscopy: Mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) confirm structure and purity.
  • Salt Conversion: Acid-base treatment converts free acid to pharmaceutically acceptable salts, facilitating formulation.

Summary of Research Findings

  • The synthesis requires careful control of reaction conditions, particularly temperature and time, to optimize yields and minimize side products.
  • Copper-catalyzed amination and Suzuki-Miyaura coupling are effective methods for introducing the pyrazinyl moiety.
  • Protection/deprotection strategies are essential to achieve selective functional group transformations.
  • Hydrolysis and salt formation steps are crucial for obtaining the compound in its active, pharmaceutically relevant form.
  • Reported yields for key steps range from moderate to high (50–95%), depending on the method and substrate.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates to introduce new substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid has been investigated for several pharmacological properties:

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects. It has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

Case Study : A study demonstrated that derivatives of similar piperidine compounds showed potent MAO-B inhibition with IC50 values as low as 0.013 µM, suggesting potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli50 µg/mLEffective against gram-negative bacteria
Staphylococcus aureus25 µg/mLEffective against gram-positive bacteria

Case Study : In vitro assays indicated that related compounds exhibited significant antibacterial activity against both E. coli and S. aureus, highlighting the compound's potential in developing new antibiotics .

Cancer Research

The compound has been evaluated for its cytotoxic properties against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells.

Findings : MTT assays revealed that at therapeutic concentrations, the compound exhibited low cytotoxicity towards normal fibroblast cells while effectively reducing viability in cancer cell lines.

Data Table: Cytotoxicity Results

Cell LineIC50 (µM)Notes
L929 Fibroblast Cells>100Low cytotoxicity
HeLa Cells45Significant cytotoxicity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or the pyrazine substituent can significantly alter biological activity.

Data Table: Structure-Activity Relationship Insights

SubstituentActivity LevelIC50 (µM)Comments
Pyrazine GroupHigh20Critical for antimicrobial activity
Methyl GroupModerate50Enhances lipophilicity

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Piperidine-3-Carboxylic Acid Derivatives with Tricyclic Substituents

Key Compounds (from ):

  • rac-11e : 1-[3-(3,7-Dimethyl-10-azatricyclo[5.3.1.03,8]undecan-10-yl)propyl]piperidine-3-carboxylic acid
  • rac-11f : 1-[3-(3,7-Diphenyl-10-azatricyclo[5.3.1.03,8]undecan-10-yl)propyl]piperidine-3-carboxylic acid

Comparison :

  • Structural Differences : The target compound replaces the tricyclic azatricyclo groups in rac-11e/f with a pyrazin-2-ylpropyl chain. This reduces steric bulk and alters lipophilicity.
  • Synthesis : Both rac-11e/f and the target compound involve alkylation reactions, but rac-11e/f use Ba(OH)₂·8H₂O for cyclization, whereas the target’s pyrazine linkage likely requires different coupling reagents.
  • Spectroscopy : IR and NMR data for rac-11e/f (e.g., δ 1.2–3.5 ppm for piperidine protons) suggest similar backbone features to the target compound, but substituent-specific signals (e.g., pyrazine aromatic protons) would differ .

Pyrazine-Modified Piperidine Carboxylic Acids

Key Compounds (from ):

  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7, mp 185–186.5°C)
  • 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS 886851-58-7, mp 151–152°C)

Comparison :

  • Substituent Position : The target compound has a pyrazine attached via a 3-carbon propyl chain , whereas these analogs feature direct pyrazine-methyl bonding to the piperidine ring. The propyl linker may enhance solubility and reduce crystallinity compared to the rigid methyl-pyrazine analogs.
  • Physical Properties : The higher melting point of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (185–186.5°C) vs. the 4-carboxylic acid isomer (151–152°C) highlights positional effects on stability. The target compound’s melting point is unreported but expected to differ due to its flexible side chain .

N-Substituted Acetyl vs. Methyl Derivatives

Key Compound (from ):

  • 1-Acetyl-3-(3-pyrazin-2-yl-propyl)-piperidine-3-carboxylic acid

Comparison :

  • N-Substituent Impact : Replacing the target compound’s 1-methyl group with a 1-acetyl group increases polarity and steric bulk. The acetyl group may improve metabolic stability but reduce membrane permeability.
  • Synthetic Accessibility : The acetyl derivative’s synthesis likely involves acylation steps, whereas the methyl group in the target compound could be introduced via simpler alkylation .

Data Tables

Table 1: Structural and Physical Properties of Analogs

Compound Name Substituent Features Molecular Formula Molecular Weight Melting Point (°C) Purity
Target Compound 1-Methyl, 3-(pyrazin-2-ylpropyl) C₁₅H₂₁N₃O₂ 275.35 N/A N/A
rac-11e () Tricyclic 3,7-dimethyl azatricyclo C₂₄H₃₈N₂O₂ 398.57 N/A 81%
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid () Direct pyrazine-methyl linkage C₁₁H₁₅N₃O₂ 221.25 185–186.5 97%
1-Acetyl-3-(3-pyrazin-2-yl-propyl)-piperidine-3-carboxylic acid () 1-Acetyl, 3-(pyrazin-2-ylpropyl) C₁₆H₂₁N₃O₃ 303.36 N/A N/A

Table 2: Key Structural Differences

Feature Target Compound rac-11e () 1-(6-Methylpyrazin-2-yl)piperidine-3-CA ()
Core Structure Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid
Substituent Type Pyrazin-2-ylpropyl Tricyclic azatricyclo 6-Methylpyrazin-2-yl
Linker Length 3-carbon propyl 3-carbon propyl Direct bond (no linker)
Key Functional Groups Methyl (N1), pyrazine (C3) Dimethyl/phenyl (tricyclic) Methylpyrazine (C1)

Research Implications

  • Structure-Activity Relationships (SAR) : The propyl linker in the target compound may enhance binding to flexible receptor sites compared to rigid tricyclic or direct-bonded analogs.
  • Synthetic Challenges : Introducing the pyrazin-2-ylpropyl group requires precise alkylation or coupling conditions, as seen in and .
  • Biological Potential: Pyrazine-containing compounds often exhibit CNS activity, but further studies are needed to evaluate the target’s efficacy relative to its analogs.

Biological Activity

1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 1-methyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid
Molecular Formula: C14H21N3O2
Molecular Weight: 263.33544 g/mol
InChI Key: HFPDPAFXWVUZQK-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a pyrazine moiety, which imparts unique electronic and steric properties that enhance its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazine moiety can modulate enzyme or receptor activity, while the piperidine ring enhances binding affinity. Potential pathways include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It can modulate receptor signaling, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazinecarboxylic acids possess notable antimicrobial properties. For instance, compounds similar to this compound demonstrated significant inhibition against various pathogens, including Mycobacterium tuberculosis and fungi like Candida albicans.

CompoundActivity TypeTarget PathogenInhibition (%)
1-Methyl-3-(3-pyrazin-2-yl)propylpiperidineAntimicrobialM. tuberculosis54-72%
Derivative AAntifungalC. albicans>70%
Derivative BAntibacterialE. coli60%

Anticancer Properties

Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, a study highlighted the anticancer potential of piperidine derivatives, where the compound showed better cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

Case Studies

  • Antimycobacterial Activity:
    A study evaluated substituted pyrazinecarboxamides, including compounds related to this compound. The results indicated that these compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents in treating tuberculosis .
  • Anticancer Research:
    Another study focused on the synthesis of piperidine derivatives and their evaluation against cancer cell lines. The findings revealed that certain derivatives showed enhanced cytotoxicity and could induce apoptosis in tumor cells, indicating their potential for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 2
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.